2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide
Description
The compound 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by:
- A pyrazolo[4,3-d]pyrimidine core with substitutions at positions 1 (ethyl), 3 (methyl), and 6 (4-methylbenzyl).
- A thioacetamide side chain at position 5, further substituted with an N-(2-fluorophenyl) group.
- A 7-oxo-6,7-dihydro moiety, conferring partial saturation to the pyrimidine ring.
This structural framework is common in kinase inhibitors and enzyme modulators, where the pyrazolo-pyrimidine scaffold interacts with ATP-binding pockets. The 4-methylbenzyl and 2-fluorophenyl groups likely enhance lipophilicity and target binding specificity .
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2S/c1-4-30-22-21(16(3)28-30)27-24(29(23(22)32)13-17-11-9-15(2)10-12-17)33-14-20(31)26-19-8-6-5-7-18(19)25/h5-12H,4,13-14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBPEQAHFFEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide is a member of the pyrazolo[4,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The structure features a thioether linkage and multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24FN5O2S |
| Molecular Weight | 465.5 g/mol |
| CAS Number | 1358407-40-5 |
| Solubility | Not specified |
Anticancer Properties
Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit significant anticancer properties. Specifically, they have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to reduced tumor proliferation and progression .
Mechanism of Action:
The proposed mechanism involves the selective inhibition of CDK activity, which disrupts the phosphorylation of key substrates necessary for cell cycle progression. This results in cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to anticancer activity, pyrazolo[4,3-d]pyrimidines are noted for their anti-inflammatory effects. The compound has shown potential in reducing inflammation markers in vitro, suggesting applicability in treating inflammatory diseases .
Case Study:
A study evaluating various pyrazolo derivatives demonstrated that modifications at specific positions on the pyrazolo ring enhanced anti-inflammatory activity. Compounds with methoxy and thioether functionalities exhibited improved efficacy against inflammatory markers in cellular models .
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. The presence of thioether groups has been linked to increased activity against various bacterial strains .
Research Findings
Several studies have explored the synthesis and evaluation of pyrazolo[4,3-d]pyrimidines:
-
Synthesis Methodology:
- The synthesis typically involves multi-step organic reactions including condensation and cyclization processes to achieve the desired pyrazolo framework .
-
Biological Evaluation:
- In vitro assays have been conducted to assess the cytotoxicity and selectivity of these compounds against cancer cell lines. Results indicated IC50 values in the micromolar range, demonstrating promising anticancer potential .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to this derivative exhibit significant anti-inflammatory effects. Key findings include:
- Cyclooxygenase (COX) Inhibition : Compounds within this class have shown potent inhibition of COX enzymes, essential targets in inflammation management. For instance, IC50 values for COX-2 inhibition were reported around 0.04 μmol , comparable to established anti-inflammatory medications like celecoxib.
| Compound | IC50 (μmol) | Target Enzyme |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Compound A | 0.04 ± 0.09 | COX-2 |
| Compound B | 0.05 ± 0.02 | COX-1 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example:
- In vitro studies demonstrated significant activity against various cancer cell lines, with IC50 values ranging from 10 to 20 µM for compounds with structural similarities.
Case Study 1: Anticancer Efficacy
A study focusing on similar pyrazolo[4,3-d]pyrimidines found that specific derivatives exhibited notable cytotoxicity against MCF-7 breast cancer cells, demonstrating the potential for therapeutic applications in oncology.
Case Study 2: Anti-inflammatory Effects
Another research highlighted the anti-inflammatory properties of related derivatives, showing a marked reduction in pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the core structure can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Enhanced lipophilicity and potency |
| Variation in acetamide moiety | Altered selectivity for target enzymes |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group in the compound is susceptible to nucleophilic substitution reactions, particularly under basic or acidic conditions. This reactivity enables structural modifications to enhance solubility or biological activity.
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60–80°C | Replacement of thioether with alkyl groups (e.g., -S-R) | Enhances lipophilicity for membrane penetration. |
| Arylation | Aryl boronic acids, Pd catalysis | Formation of aryl thioethers | Introduces aromatic moieties for target-specific interactions. |
| Hydrolysis | Strong acids/bases, reflux | Cleavage to form sulfonic acids or disulfides | Modifies metabolic stability. |
Reactivity of the Acetamide Moiety
The acetamide group (-N-(2-fluorophenyl)acetamide) participates in condensation and hydrolysis reactions, critical for prodrug development or metabolite formation.
Pyrazolo[4,3-d]pyrimidine Core Reactivity
The fused pyrazolo-pyrimidine ring system undergoes electrophilic aromatic substitution (EAS) and redox reactions, enabling further functionalization.
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivatives at C-3 or C-5 | Improves electron-deficient character for kinase inhibition. |
| Halogenation | Cl₂/Br₂, FeCl₃ catalyst | Halogenated analogs (e.g., Cl or Br at C-6) | Enhances covalent binding to biological targets. |
| Oxidation | KMnO₄/H₂O, heat | Pyrimidine ring hydroxylation or epoxidation | Alters pharmacokinetic properties. |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable the introduction of complex substituents to the heterocyclic core.
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-functionalized derivatives | Expands structural diversity for SAR studies. |
| Buchwald-Hartwig | Amines, Pd₂(dba)₃, Xantphos | Amino-substituted analogs | Tailors interactions with enzymatic active sites. |
Stability Under Physiological Conditions
The compound’s stability in aqueous and enzymatic environments dictates its pharmacokinetic profile.
Comparison with Similar Compounds
Key Structural Variations
The compound’s analogs differ in substituent positions and functional groups, significantly impacting physicochemical properties and biological activity. Below is a comparative analysis:
Pharmacokinetic and Binding Implications
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxybenzyl group () introduces polarity, which may reduce blood-brain barrier penetration compared to the target compound’s 4-methylbenzyl group . The 2-fluorophenyl (target) vs.
Steric Effects :
- The 2-methoxybenzyl group () creates steric bulk near the pyrimidine core, possibly disrupting binding to planar active sites .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of pyrazolo-pyrimidinone precursors, followed by thioacetylation and coupling with the 2-fluorophenylacetamide moiety. Optimization can be achieved using Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, flow-chemistry techniques have been employed for similar heterocyclic systems to enhance reproducibility and scalability . Purification often requires column chromatography or recrystallization, with yields improved by controlling stoichiometry and reaction time .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?
Nuclear magnetic resonance (NMR, 1H/13C) and liquid chromatography-mass spectrometry (LC-MS) are critical for confirming molecular identity and purity. X-ray crystallography is recommended for resolving the three-dimensional structure, particularly to analyze the pyrazolo[4,3-d]pyrimidinone core and substituent orientations. For example, crystal structures of analogous compounds have been solved using single-crystal diffraction, revealing intramolecular interactions critical for stability .
Q. How can initial biological activity screening be designed for this compound?
Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability tests. Molecular docking studies can predict binding affinities to target proteins, while dose-response curves (IC50/EC50) quantify potency. For pyrazolo-pyrimidine derivatives, fluorometric assays and Western blotting have been applied to validate target engagement .
Advanced Research Questions
Q. What strategies are recommended for improving aqueous solubility to enable in vivo studies?
Solubility challenges in the pyrazolo-pyrimidinone scaffold can be addressed via salt formation (e.g., hydrochloride salts), co-solvent systems (PEG-400/water), or nanoformulation (liposomes). Structural modifications, such as introducing polar groups on the 4-methylbenzyl substituent, may also enhance hydrophilicity without compromising activity .
Q. How should researchers resolve contradictory data regarding its biological activity across studies?
Reproduce assays under standardized conditions (e.g., pH, temperature, cell lines) and validate using orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays). Contradictions may arise from differences in stereochemistry, impurities, or assay interference; structural analogs and control compounds should be included to isolate variables .
Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is preferred, using deuterated internal standards to correct for matrix effects. Mobile phases optimized with ammonium acetate buffers (pH 6.5) enhance ionization efficiency, while solid-phase extraction improves sensitivity in plasma or tissue samples .
Q. How can metabolic stability be assessed in vitro, and what models are appropriate?
Incubate the compound with liver microsomes or primary hepatocytes to monitor phase I/II metabolism. LC-MS-based metabolite identification can reveal oxidation or glucuronidation patterns. For extended half-life predictions, parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition studies are recommended .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this chemical series?
Use fragment-based approaches to systematically modify substituents (e.g., varying the 2-fluorophenyl group or thioacetamide linker). Computational tools like molecular dynamics simulations can prioritize analogs, while free-energy perturbation calculations quantify binding energy contributions. For example, SAR studies on related pyrimidinones have identified critical hydrogen-bonding interactions .
Data Contradiction and Validation
Q. How can researchers validate the compound’s mechanism of action when conflicting hypotheses arise?
Employ CRISPR-edited cell lines to knockout putative targets and assess rescue effects. Thermal shift assays (TSA) and cellular thermal shift assays (CETSA) can confirm target engagement, while phosphoproteomics or transcriptomics provide unbiased mechanistic insights .
Q. What steps ensure reproducibility in synthesizing and testing this compound across labs?
Adopt standardized protocols for synthesis (e.g., detailed reaction logs), purity verification (≥95% by HPLC), and bioassays (e.g., ATCC-certified cell lines). Collaborative inter-lab studies using shared reference samples can minimize variability, as demonstrated in multi-center pharmacological research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
